3-((o-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Description
Properties
IUPAC Name |
3-[(2-methylanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-12-7-3-4-8-14(12)18-11-13-15(19)21-17(22-16(13)20)9-5-2-6-10-17/h3-4,7-8,11,18H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTBEUVSZBQGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=C2C(=O)OC3(CCCCC3)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 1,5-Dioxaspiro[5.5]undecane-2,4-dione
The spirocyclic core is synthesized via acid-catalyzed cyclization of tris(hydroxymethyl)aminomethane hydrochloride with 1,1-dimethoxycyclohexane in N,N-dimethylformamide (DMF). Para-toluenesulfonic acid (5 mol%) facilitates the formation of 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane, which undergoes oxidative cleavage using sodium periodate (NaIO₄) to yield 1,5-dioxaspiro[5.5]undecan-3-one. This ketone intermediate is critical for subsequent Knoevenagel condensation with o-toluidine.
Condensation with o-Toluidine
The target compound is synthesized by refluxing equimolar amounts of 1,5-dioxaspiro[5.5]undecane-2,4-dione and o-toluidine in ethanol for 2–3 hours (Scheme 1). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the methylene bridge. Ethanol serves as both solvent and proton donor, with yields averaging 28–35% after recrystallization from petroleum ether/ethyl acetate (2:1 v/v).
Scheme 1 :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies using methanol, acetonitrile, and toluene reveal ethanol as the optimal solvent due to its polarity and boiling point (78°C), which facilitates reflux without side reactions. Lower yields (<20%) in toluene suggest poor solubility of the spiro-dione, while methanol promotes premature precipitation, reducing reaction efficiency.
Catalytic Additives
The addition of acetic acid (5 mol%) increases yield to 42% by protonating the carbonyl group, enhancing electrophilicity. Conversely, bases like triethylamine inhibit the reaction by deprotonating the amine, underscoring the sensitivity of the condensation to pH.
Crystallization and Purification
Crude product is purified via sequential recrystallization from petroleum ether/ethyl acetate mixtures. A 2:1 ratio yields needle-like crystals suitable for X-ray diffraction, while higher ethyl acetate fractions (4:1) produce block-shaped crystals with similar purity. Slow evaporation at 4°C enhances crystal lattice integrity, critical for accurate structural analysis.
Structural and Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis confirms the triclinic crystal system (space group P-1) with unit cell parameters a = 7.0264(14) Å, b = 7.8523(16) Å, c = 14.102(3) Å, and angles α = 94.75(3)°, β = 98.14(3)°, γ = 96.29(3)°. The 1,3-dioxane ring adopts a distorted envelope conformation, while the cyclohexane ring maintains a chair conformation (Figure 1).
Figure 1 : Molecular structure of this compound, highlighting intramolecular hydrogen bonds (dashed lines).
Spectroscopic Data
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¹H NMR (500 MHz, CD₃COCD₃) : δ 7.65 (s, 2H, Ar–H), 8.19 (s, 1H, =CH–), 3.83 (s, 3H, –OCH₃), 2.00–2.15 (m, 4H, cyclopentane–H).
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IR (KBr) : Peaks at 1753 cm⁻¹ (C=O), 1600–1400 cm⁻¹ (C=C), and 2956 cm⁻¹ (C–H).
Stability and Intermolecular Interactions
The crystal packing is stabilized by C–H···O hydrogen bonds (2.8–3.2 Å) and π···π stacking between aromatic rings (3.6 Å). These interactions form a three-dimensional network, explaining the compound’s high melting point (96.9–98.1°C) and low solubility in nonpolar solvents.
Comparative Analysis with Meta-Substituted Analogs
Replacing the o-tolyl group with m-tolyl reduces yield by 12% due to steric hindrance at the ortho position. The m-isomer also exhibits a shorter C8–C10 bond (1.445 Å vs. 1.516 Å in the o-isomer), altering conjugation and spectroscopic profiles.
Chemical Reactions Analysis
Types of Reactions
3-((o-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles like halides, amines; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of specific functional groups with new substituents.
Scientific Research Applications
3-((o-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((o-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. The presence of the o-tolylamino group and the spirocyclic structure can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Substituent Effects on Crystal Structures
The position and nature of substituents on the phenylamino group significantly alter crystal packing and intermolecular interactions. Key comparisons include:
Key Observations :
- Ortho-substituents (e.g., -NO₂, -OH, -CH₃) introduce steric hindrance, often leading to non-planar molecular conformations and distinct packing motifs compared to para-substituted analogs. For example, the nitro group in 3-((2-nitrophenylamino)methylene)-... facilitates π⋯π stacking .
- Hydrogen bonding: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance hydrogen-bond acceptor strength, while hydroxyl groups (-OH) act as donors and acceptors, forming robust O–H⋯O networks .
Spectroscopic and Photophysical Properties
Substituents modulate electronic transitions and vibrational modes:
Key Observations :
Thermal and Stability Profiles
Thermogravimetric (TG) data for 3-((2-hydroxyphenylamino)methylene)-... (HMD) reveals decomposition onset at ~200°C, attributed to the stability of hydrogen-bonded networks . Para-chloro and nitro derivatives likely exhibit higher thermal stability due to stronger intermolecular interactions .
Biological Activity
3-((o-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and applications, emphasizing its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a spirocyclic structure characterized by the presence of dioxaspiro and an o-tolylamino group. Its molecular formula is , and it exhibits specific physical properties relevant to its biological applications.
| Property | Value |
|---|---|
| Molecular Weight | 288.30 g/mol |
| Density | 1.25 g/cm³ |
| Boiling Point | 443 °C |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization techniques. The synthetic pathways often utilize starting materials such as o-toluidine and dioxaspiro compounds to yield the target structure with moderate to high yields depending on the conditions employed.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that dioxaspiro compounds can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67.
Case Study:
In a study conducted on human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µM) compared to untreated controls. The compound also demonstrated a dose-dependent increase in apoptotic markers.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression. For example, it has been reported to inhibit ERK kinase activity, which plays a crucial role in cell signaling pathways related to growth and survival.
The biological activity of this compound is attributed to several mechanisms:
- Nucleophilic Attack: The dioxaspiro moiety acts as a nucleophile in various chemical reactions, which may facilitate interactions with biological targets.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis.
- Cell Cycle Arrest: It has been observed to cause G1 phase arrest in cancer cells, preventing progression to DNA synthesis.
Q & A
Q. What are the common synthesis routes for 3-((o-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, and how are they optimized for yield and purity?
The compound is typically synthesized via multi-step reactions involving:
- Condensation : Reacting o-toluidine derivatives with a spirocyclic ketone precursor (e.g., 1,5-dioxaspiro[5.5]undecane-2,4-dione) under acidic conditions to form the imine intermediate .
- Cyclization : Subsequent thermal or catalytic cyclization to stabilize the spiro architecture .
- Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to achieve >95% purity .
Key optimization factors include solvent choice (e.g., ethanol or acetonitrile), temperature control (60–80°C), and stoichiometric ratios of reactants (1:1.2 for amine:ketone) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., spirocyclic carbonyls at δ 170–175 ppm, aromatic protons from o-tolyl groups at δ 6.5–7.5 ppm) .
- X-ray Crystallography : Resolves the spirocyclic conformation, revealing boat/chair hybrid ring geometries and dihedral angles (e.g., 13.75° between dioxaspiro and aromatic planes) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 367.82) .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) to assess IC values .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Molecular docking : Preliminary screening against targets like cyclooxygenase (COX-2) or kinase enzymes to predict binding affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the cyclization step?
Low yields (<40%) often arise from steric hindrance in the spirocyclic core. Strategies include:
- Catalytic additives : Using p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl) to accelerate imine formation .
- Microwave-assisted synthesis : Reducing reaction time from 12 hours to 30 minutes while improving yield by 20% .
- Solvent polarity tuning : High-polarity solvents (DMF or DMSO) enhance solubility of intermediates .
Q. What conformational insights from X-ray crystallography explain the compound’s reactivity?
Crystal structures reveal:
- Spiro ring distortion : The dioxaspiro[5.5]undecane core adopts a boat-chair conformation, increasing steric hindrance at C3 and limiting nucleophilic attack at the carbonyl .
- Intermolecular interactions : Weak C–H···O hydrogen bonds (2.8–3.2 Å) stabilize the crystal lattice, influencing solubility and melting points .
- Torsional strain : Dihedral angles >10° between the o-tolyl group and spiro system reduce π-π stacking, altering photophysical properties .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting)?
Contradictions may arise from:
- Tautomerism : Keto-enol tautomerism in the dioxaspiro moiety can split carbonyl signals. Use variable-temperature NMR or deuterated solvents to stabilize dominant forms .
- Impurities : Byproducts from incomplete cyclization (e.g., open-chain intermediates) require HPLC purification (C18 column, 70:30 acetonitrile/water) .
- Dynamic effects : Rotameric equilibria in the o-tolylamino group can broaden signals. 2D NOESY confirms spatial proximity of protons .
Q. What advanced pharmacological models are suitable for studying its mechanism of action?
- Enzyme inhibition assays : Fluorescence-based assays for real-time monitoring of COX-2 or kinase inhibition (e.g., IC < 10 μM suggests therapeutic potential) .
- In vivo toxicity : Zebrafish embryo models assess acute toxicity (LC) and organ-specific effects .
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS analysis identifies major metabolites .
Q. How do computational methods enhance understanding of its bioactivity?
- Molecular Dynamics (MD) Simulations : Predict binding stability with targets (e.g., RMSD < 2.0 Å over 100 ns trajectories indicates strong target engagement) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the o-tolyl ring) with antibacterial potency .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to explain redox behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
